N7-ClEtG Represents 15.5% of Total BCNU-DNA Alkylation vs 26.2% for N7-HOEtG: Quantified Adduct Distribution in BCNU-Treated DNA
In DNA treated in vitro with tritium-labeled BCNU (³H-BCNU), N7-(2-chloroethyl)guanine (N7-ClEtG) accounted for 15.5 ± 2.2% of total resolved alkylation products (123.4 μmol/mol DNA), making it the second most abundant mono-adduct after N7-(2-hydroxyethyl)guanine (N7-HOEtG) at 26.2 ± 2.7% (208.5 μmol/mol DNA) [1]. Phosphotriesters contributed 19.0 ± 0.8%, while the cross-link precursor 1,2-(diguan-7-yl)ethane co-eluted with N1-HOEtdG at 4.7 ± 1.5% and the O⁶-hydroxyethyl adduct represented only 1.7 ± 0.3% [1]. The N7-ClEtG:N7-HOEtG ratio of approximately 0.59 establishes a quantitative benchmark for assessing the relative flux through chloroethylation versus hydroxyethylation pathways in any experimental system.
| Evidence Dimension | Percent of total DNA alkylation products formed by ³H-BCNU treatment in vitro |
|---|---|
| Target Compound Data | N7-ClEtG: 15.5 ± 2.2% (123.4 μmol alkylation/mol DNA) |
| Comparator Or Baseline | N7-HOEtG: 26.2 ± 2.7% (208.5 μmol/mol DNA); PTEs: 19.0 ± 0.8% (151.2); N7-bis-G + N1-HOEtdG: 4.7 ± 1.5% (37.4); O⁶-HOEtdG: 1.7 ± 0.3% (13.5); dG-dC cross-link: 1.9 ± 0.3% (15.1) |
| Quantified Difference | N7-ClEtG abundance is 0.59-fold that of N7-HOEtG; N7-ClEtG is ~9-fold more abundant than the O⁶-hydroxyethyl adduct |
| Conditions | In vitro reaction of purified DNA with ³H-1,3-bis(2-chloroethyl)-1-nitrosourea (³H-BCNU); adducts resolved by HPLC with radiometric detection; total alkylation level: 796 μmol/mol DNA |
Why This Matters
This quantified adduct distribution enables researchers to normalize N7-ClEtG measurements against the dominant N7-HOEtG signal when using the compound as an analytical standard, and confirms that N7-ClEtG is a major, not minor, DNA lesion following BCNU exposure.
- [1] Bodell WJ, Bodell AP, Giannini DD. Levels and distribution of BCNU in GBM tumors following intratumoral injection of DTI-015 (BCNU-ethanol). Neuro-Oncology. 2007;9(1):12-19. doi:10.1215/15228517-2006-014. Table 1. View Source
